molecular formula C14H12BrNO4 B3035493 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid CAS No. 321596-54-7

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid

Cat. No. B3035493
CAS RN: 321596-54-7
M. Wt: 338.15 g/mol
InChI Key: UUPAQQMDUURGBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various organic transformations. For instance, the synthesis of indenopyrazoles, which share the methoxy functional group, was achieved in two steps from indanones and phenyl isothiocyanates . Similarly, the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline, which contains the benzyloxy and bromo substituents, was performed in four steps . The preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters was developed in four steps as well, demonstrating the viability of these compounds for cross-coupling reactions . These examples suggest that the synthesis of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid would likely involve a multi-step process, potentially including steps such as substitution, nitration, reduction, cyclization, and halogenation.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and compare molecular structures, as seen in the study of 3-benzyl-6-bromo-2-methoxyquinoline . The molecular electrostatic potential and frontier molecular orbitals have also been investigated to reveal physicochemical properties . These methods would likely be applicable to the analysis of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid to determine its molecular conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been assessed using various descriptors such as ionization energy, hardness, electrophilicity, and Fukui functions . Solvent effects on reactivity have been studied using the Polarizable Continuum Model (PCM), indicating that solvation can alter reactivity descriptors . These studies provide a framework for understanding the chemical reactivity of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid, which could be predicted using similar computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. Vibrational analysis, molecular electrostatic potential surfaces, and HOMO-LUMO band gaps have been computed to gain insights into the properties of these molecules . Additionally, parameters such as dipole moment, polarizability, and hyperpolarizability have been estimated to explore non-linear optical properties . These analyses are relevant for predicting the properties of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid, including its potential as a pharmaceutical or agrochemical building block .

Scientific Research Applications

Another important application is found in the work of Sivakumar et al. (2010), who used 4-benzyloxy benzoic acid derivatives, including those similar to 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid, as ligands to support lanthanide coordination compounds. Their study aimed at investigating the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of these compounds. The results demonstrated that such modifications could significantly affect the luminescent properties, which could be leveraged in the development of new materials with specific optical characteristics (Sivakumar et al., 2010).

Furthermore, the compound has been implicated in the synthesis of quinoline derivatives, as outlined by Upadhayaya et al. (2009). Their work on synthesizing a series of 3-benzyl-6-bromo-2-methoxy-quinolines and related compounds revealed significant antimycobacterial activity against Mycobacterium tuberculosis. This underscores the potential of 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid and its derivatives in contributing to the development of new antimicrobial agents (Upadhayaya et al., 2009).

The scientific research applications of "3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid" involve its use as a building block in the synthesis of various biologically active compounds and materials with potential pharmaceutical and agrochemical applications. Here are the details based on the available research:

Synthesis and Application in Pharmaceuticals and Agrochemicals

The synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are structurally related to "3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid," has been developed efficiently. These compounds serve as versatile partners for cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, enabling the synthesis of various biologically relevant targets. Their high functionality makes them valuable intermediates for creating a range of biologically active compounds and potentially useful agrochemical products (Verdelet et al., 2011).

Luminescent Properties for Material Science

The compound's derivatives have been used to support the structure of lanthanide coordination compounds, which are studied for their luminescent properties. These studies are particularly relevant in the field of material science, where the electron-donating and electron-withdrawing effects of substituents are analyzed for their impact on photophysical properties. This research contributes to the development of new materials with specific luminescent characteristics, useful in various technological applications (Sivakumar et al., 2010).

Antioxidant and Antimicrobial Properties

Further research has explored the antioxidant and antimicrobial properties of related bromophenols, indicating potential for these compounds in food preservation and pharmaceuticals. The studies demonstrate the capability of these compounds to scavenge free radicals and exhibit bioactivity, suggesting their use in developing natural antioxidants and antimicrobial agents (Li et al., 2011).

Chemical Structure and Reactivity Studies

Density Functional Theory (DFT) studies have been conducted on related compounds to analyze their molecular structure, vibrational properties, and chemical reactivity descriptors. Such studies provide insights into the physicochemical properties of these compounds, including their molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding their reactivity and potential applications in synthesis and material science (Yadav et al., 2022).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

6-bromo-4-methoxy-3-phenylmethoxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-10-7-11(15)16-12(14(17)18)13(10)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAQQMDUURGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid

Synthesis routes and methods

Procedure details

A vigorously stirred mixture of 15 (25.5 g), potassium carbonate (75 g) and methanol (300 mL) was heated at reflux for 30 hours. The mixture was cooled, poured into water (800 mL), and the pH adjusted to 2 by the addition of conc. HCl. The resulting mixture was extracted with CH2Cl2 (3×150 mL). The organic extracts were combined, dried (MgSO4) and the solvent was evaporated to give a nearly colorless oil (20.5 g) which slowly solidified upon standing. This was recrystallized from methanol (125 mL)/water (40 mL) to give the desired acid 16 (11.6 g), m.p. 134-135° C.
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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